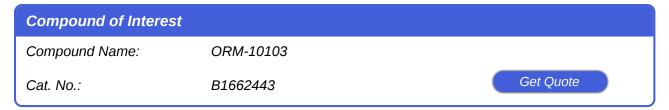


Application Notes and Protocols: ORM-10103 in Canine Cardiac Purkinje Fibers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

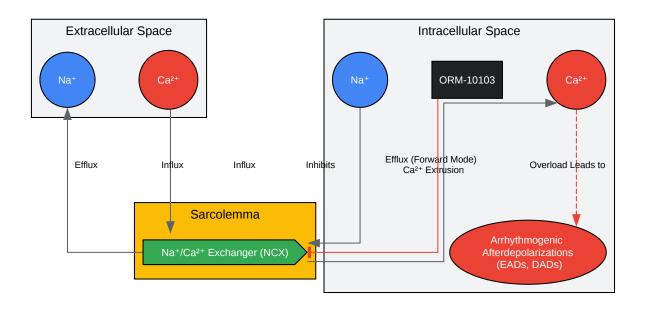
ORM-10103 is a novel and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1] [2][3] The NCX is a critical sarcolemmal protein in cardiac myocytes responsible for maintaining calcium homeostasis, playing a significant role in excitation-contraction coupling and the electrical activity of the heart.[1][2][3] Dysregulation of NCX activity has been implicated in cardiac arrhythmias associated with calcium overload. **ORM-10103** offers a valuable pharmacological tool for investigating the (patho)physiological roles of the NCX in cardiac tissue. These application notes provide detailed protocols for the use of **ORM-10103** in isolated canine cardiac Purkinje fibers, a key experimental model for studying cardiac electrophysiology and arrhythmogenesis.

Mechanism of Action

ORM-10103 acts as a selective inhibitor of the Na+/Ca2+ exchanger (NCX), effectively reducing both the inward and outward currents mediated by the exchanger.[4][5] This inhibition of the NCX helps to prevent the calcium overload that can lead to triggered arrhythmias, such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).[4][5]

Signaling Pathway of ORM-10103 in Canine Cardiac Myocytes





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Caption: Mechanism of **ORM-10103** action on the Na+/Ca2+ exchanger in a cardiac myocyte.

Data Presentation

The following tables summarize the quantitative effects of **ORM-10103** on key electrophysiological parameters in canine cardiac preparations.

Table 1: Effect of ORM-10103 on NCX Current in Canine Ventricular Myocytes

Concentration	Inward NCX Current Inhibition	Outward NCX Current Inhibition	EC50 (Inward)	EC50 (Outward)
> 0.5 μM	Significant	Significant	780 nM	960 nM

Data from Jost et al., 2013. Experiments were performed on canine ventricular myocytes.

Table 2: Effect of **ORM-10103** on Pharmacologically-Induced Afterdepolarizations



Preparation	Afterdepolarization Type	ORM-10103 Concentration	Amplitude Reduction
Canine Purkinje Fibers	Delayed (DADs)	3 μΜ	Significant
Canine Purkinje Fibers	Delayed (DADs)	10 μΜ	Significant
Canine Papillary Muscle	Early (EADs)	3 μΜ	19.3 ± 2.2 mV to 11.7 ± 2.4 mV
Canine Papillary Muscle	Early (EADs)	10 μΜ	19.4 ± 3.3 mV to 9.5 ± 4.0 mV

Data from Jost et al., 2013.

Table 3: Selectivity Profile of **ORM-10103** in Canine Cardiac Myocytes

Ion Channel/Transporter	Effect of ORM-10103 (up to 10 μM)	
L-type Ca2+ Current (ICa,L)	No significant change	
Fast Na+ Current (INa)	No significant change	
Na+/K+ Pump	No influence	
Main K+ Currents	No influence	
Rapid Delayed Rectifier K+ Current (IKr)	Slightly diminished at 3 μM	

Data from Jost et al., 2013. Experiments were performed on canine ventricular myocytes.

Experimental Protocols

Protocol 1: Isolation of Canine Cardiac Purkinje Fibers

This protocol is adapted from standard methods for isolating Purkinje fibers for electrophysiological studies.

Materials:



- · Canine heart
- Krebs solution (in mM): Na+ 150, K+ 4.0, Mg2+ 1.0, Ca2+ 3.0, Cl- 136, PO4-3 0.9, HCO3-22, and glucose 5.0.
- Dissection tools (scissors, forceps)
- Dissection microscope
- Experimental chamber for electrophysiology recording

Procedure:

- Excise the heart from a dog anesthetized with sodium pentobarbital (30 mg/kg, IV).
- Immediately place the heart in chilled, oxygenated Krebs solution.
- Dissect the ventricles to expose the endocardial surface.
- Under a dissection microscope, carefully identify and dissect false tendons containing
 Purkinje fibers from the papillary muscles.
- Transfer the isolated Purkinje fiber preparations to an experimental chamber continuously superfused with oxygenated Krebs solution (95% O2, 5% CO2) at 36°C.
- Allow the preparation to stabilize for at least 30 minutes before starting experimental protocols.

Protocol 2: Induction of Delayed Afterdepolarizations (DADs) in Canine Purkinje Fibers

This protocol describes the induction of DADs to study the effects of **ORM-10103**.

Materials:

- Isolated canine Purkinje fiber preparation (from Protocol 1)
- Krebs solution



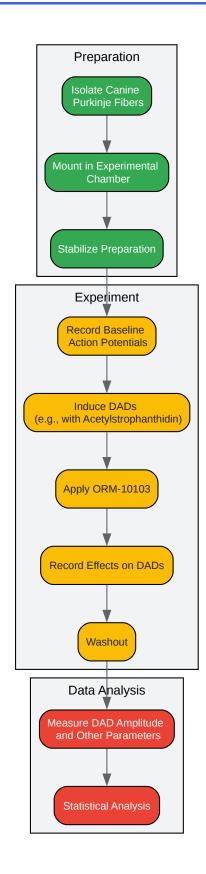
- Acetylstrophanthidin (0.2 μM) or other cardiac glycoside
- ORM-10103 stock solution
- Microelectrode setup for intracellular recording
- Stimulator

Procedure:

- Mount the Purkinje fiber preparation in the experimental chamber.
- Impale a Purkinje fiber with a glass microelectrode filled with 3 M KCl.
- Record baseline action potentials while stimulating the preparation at a cycle length of 900 ms.
- To induce DADs, superfuse the preparation with Krebs solution containing 0.2 μ M acetylstrophanthidin.
- Once stable DADs are observed, introduce **ORM-10103** at the desired concentration (e.g., 3 μ M or 10 μ M) into the superfusate.
- Record the changes in DAD amplitude and characteristics.
- A washout period with the control Krebs solution can be performed to assess the reversibility
 of the drug's effects.

Experimental Workflow





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Caption: Experimental workflow for studying the effects of **ORM-10103** on DADs in canine Purkinje fibers.

Conclusion

ORM-10103 is a potent and selective inhibitor of the Na+/Ca2+ exchanger, demonstrating efficacy in reducing arrhythmogenic afterdepolarizations in canine cardiac preparations. The provided protocols and data serve as a comprehensive guide for researchers investigating the electrophysiological effects of this compound in canine cardiac Purkinje fibers. The high selectivity of **ORM-10103** makes it a superior tool for elucidating the role of the NCX in both normal and pathological cardiac function.

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